molecular formula C15H17ClN2O4 B5764915 N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide

N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide

Cat. No. B5764915
M. Wt: 324.76 g/mol
InChI Key: MCOIDXJMSHKLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, also known as CDMB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide exerts its biological effects through the inhibition of specific enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. In addition, N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide in lab experiments is its high potency and specificity, allowing for the targeted inhibition of specific enzymes and signaling pathways. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanisms by which N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide exerts its biological effects, as well as to evaluate its potential use in the treatment of various diseases. Finally, there is a need for more comprehensive studies evaluating the safety and toxicity of N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide in animal models and human clinical trials.

Synthesis Methods

N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methoxyaniline with ethyl 4-bromo-2-oxobutanoate, followed by the reaction of the resulting intermediate with pyrrolidine-2,5-dione. The final product is obtained through a purification process involving column chromatography.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for further research.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c1-22-12-5-4-10(9-11(12)16)17-13(19)3-2-8-18-14(20)6-7-15(18)21/h4-5,9H,2-3,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOIDXJMSHKLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)CCC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.